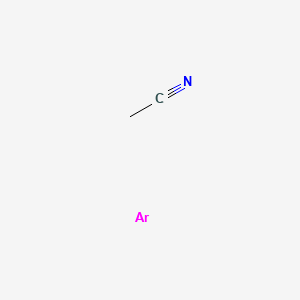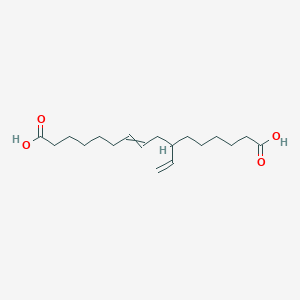
Acetonitrile--argon (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile–argon (1/1): is a compound consisting of acetonitrile and argon in a 1:1 ratioIt is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the production of pharmaceuticals and agricultural chemicals . Argon is a noble gas with the chemical symbol Ar, known for its inertness and lack of reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonitrile is typically produced as a byproduct of the manufacture of acrylonitrile. The production process involves the ammoxidation of propylene in the presence of ammonia and a catalyst, resulting in the formation of acrylonitrile and acetonitrile .
Industrial Production Methods: In industrial settings, acetonitrile is separated from acrylonitrile through distillation. The acetonitrile is then purified to remove impurities and achieve the desired level of purity for various applications .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to form acetamide or acetic acid under specific conditions.
Reduction: Reduction of acetonitrile can yield ethylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming compounds such as acetamidine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products:
Oxidation: Acetamide, acetic acid.
Reduction: Ethylamine.
Substitution: Acetamidine.
Scientific Research Applications
Chemistry: Acetonitrile is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low reactivity . It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, acetonitrile is used in high-performance liquid chromatography (HPLC) as a solvent for the separation and analysis of biomolecules . It is also used in the synthesis of certain drugs and as a reagent in biochemical assays .
Industry: Acetonitrile is used in the production of batteries, particularly lithium-ion batteries, where it serves as a solvent for the electrolyte . It is also used in the manufacture of photographic film and in the extraction of fatty acids from animal and vegetable oils .
Mechanism of Action
Acetonitrile exerts its effects primarily through its role as a solvent and reagent in various chemical reactions. Its high polarity and ability to dissolve a wide range of compounds make it an effective medium for chemical reactions . The molecular targets and pathways involved depend on the specific reaction or application in which acetonitrile is used .
Comparison with Similar Compounds
Methanol (CH₃OH): Like acetonitrile, methanol is a polar solvent used in organic synthesis.
Ethanol (C₂H₅OH): Ethanol is another polar solvent used in organic synthesis.
Dimethyl sulfoxide (DMSO, (CH₃)₂SO): DMSO is a polar aprotic solvent like acetonitrile, but it has a higher boiling point and is less volatile.
Uniqueness: Acetonitrile’s unique combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds makes it particularly valuable in applications such as HPLC and electrochemical synthesis . Its relatively low boiling point also makes it easy to remove from reaction mixtures by distillation .
Properties
CAS No. |
190248-21-6 |
|---|---|
Molecular Formula |
C2H3ArN |
Molecular Weight |
80.9 g/mol |
IUPAC Name |
acetonitrile;argon |
InChI |
InChI=1S/C2H3N.Ar/c1-2-3;/h1H3; |
InChI Key |
DHLXEIZKSZEYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[Ar] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)






